molecular formula C15H19FN2O5 B3027078 (R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-17-7

(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027078
CAS No.: 1233860-17-7
M. Wt: 326.32
InChI Key: MHOIEGRSORTDPW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19FN2O5 and its molecular weight is 326.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis

A study describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which is relevant for the synthesis of compounds like (R)-tert-butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate. This method involves a nitrile anion cyclization strategy, yielding chiral pyrrolidines with high enantiomeric excess, indicating its utility in producing enantiomerically pure compounds (Chung et al., 2005).

Asymmetric Synthesis in Antibacterial Agents

Fluoronaphthyridines and -quinolones, characterized by chiral aminopyrrolidine substituents, have been synthesized as antibacterial agents. The synthesis includes asymmetric methods similar to those used for compounds like this compound, highlighting the role of such compounds in developing new antibacterial drugs (Di Cesare et al., 1992).

Determination of Absolute Configuration

Research involving the determination of absolute configuration of related compounds provides insights into the stereochemistry of such pyrrolidines. Understanding the configuration is crucial for the synthesis of targeted molecules like this compound, which is significant in synthesizing stereochemically precise pharmaceuticals (Procopiou et al., 2016).

Radioprotective Effect and Cytotoxicity

A study synthesizes novel chiral nitronyl nitroxyl radicals, including derivatives of tert-butyl pyrrolidine-1-carboxylates, to investigate their cytotoxic and radioprotective effects. This research demonstrates the potential of such compounds in developing new radioprotective drugs, which could include variants of this compound (Qin et al., 2009).

Properties

IUPAC Name

tert-butyl (3R)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIEGRSORTDPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142894
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-17-7
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(2-fluoro-6-nitrophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.